molecular formula C21H22N2O2 B5673025 1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone

1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone

Cat. No. B5673025
M. Wt: 334.4 g/mol
InChI Key: WOWMHEQMIRLQRK-UHFFFAOYSA-N
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Description

Quinoline derivatives are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry, organic synthesis, and materials science due to their unique chemical properties.

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods, including condensation reactions, cycloadditions, and metal-catalyzed cross-couplings. For example, the synthesis of quinoline derivatives involving cobalt, copper, and zinc coordination polymers demonstrates complex formation through metal-ligand interactions, potentially relevant to the synthesis of quinoline-based compounds like the one mentioned (Rad et al., 2016).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be determined using X-ray crystallography, revealing their planar configurations and coordination geometries in metal complexes. For instance, structural determination of coordination polymers has highlighted the role of ligand design in achieving desired molecular architectures (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox processes. These reactions can lead to a wide range of products with diverse functionalities, indicating the versatility of quinoline compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and boiling points, can vary significantly depending on the substituents attached to the quinoline core. These properties are critical for determining the compound's applicability in different chemical and pharmaceutical formulations.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical behaviors, including acidic and basic properties, fluorescence, and redox activity. For example, some quinoline derivatives show strong fluorescence emission, making them useful in materials science and bioimaging applications (Rad et al., 2016).

properties

IUPAC Name

6-acetyl-3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-19(13-23(3)12-16-7-5-4-6-8-16)21(25)18-11-17(15(2)24)9-10-20(18)22-14/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWMHEQMIRLQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[Benzyl(methyl)amino]methyl}-4-hydroxy-2-methylquinolin-6-yl)ethanone

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